3,3'-Dimethyl-2,2'-bipyridine

Catalog No.
S1537956
CAS No.
1762-32-9
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dimethyl-2,2'-bipyridine

CAS Number

1762-32-9

Product Name

3,3'-Dimethyl-2,2'-bipyridine

IUPAC Name

3-methyl-2-(3-methylpyridin-2-yl)pyridine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3

InChI Key

GALLWSLKCWDSLT-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C2=C(C=CC=N2)C

Synonyms

3,3'-DIMETHYL-2,2'-BIPYRIDINE

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=CC=N2)C

Ligand for Metal Complexes:

3,3'-Dimethyl-2,2'-bipyridine (also known as dmbpy) is a bidentate ligand, meaning it can bind to a central metal ion through two nitrogen atoms in its structure. This property makes it a valuable tool in coordination chemistry for the design and synthesis of metal complexes. Studies have shown that dmbpy can form complexes with various transition metals, including ruthenium, iron, and copper []. These complexes can exhibit interesting photophysical and catalytic properties, making them potentially useful in applications like dye-sensitized solar cells and organic light-emitting diodes (OLEDs) [, ].

Material Science Applications:

The ability of dmbpy to participate in metal complex formation also holds promise for material science applications. Research suggests that dmbpy-based metal complexes can be incorporated into polymers or self-assembled into supramolecular structures []. These materials may have potential uses in areas like organic electronics, sensors, and gas storage [].

3,3'-Dimethyl-2,2'-bipyridine is an organic compound belonging to the bipyridine family, characterized by the presence of two methyl groups at the 3 and 3' positions of the bipyridine framework. This compound consists of two pyridine rings linked by a single bond, which is a common structural feature in bipyridines. The presence of methyl substituents influences its chemical properties and enhances its solubility in various solvents, making it a valuable ligand in coordination chemistry and other applications.

  • Oxidation: The compound can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can yield dihydrobipyridine derivatives, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the bipyridine core, employing reagents like halogens or organometallic compounds under controlled conditions .

Research on the biological activity of 3,3'-dimethyl-2,2'-bipyridine is limited but indicates potential applications in medicinal chemistry. Its derivatives have been explored for their roles as ligands in metal complexes that exhibit biological activity. For instance, certain metal-bipyridine complexes have shown promise in catalyzing reactions relevant to drug synthesis and may possess antimicrobial properties .

The synthesis of 3,3'-dimethyl-2,2'-bipyridine typically involves several methods:

  • Pyridine Coupling: One common approach is the coupling of pyridine derivatives through reactions such as Suzuki coupling or other cross-coupling methods.
  • Alkylation: Methylation reactions can introduce methyl groups at the desired positions on the bipyridine framework.
  • Chiral Synthesis: Advanced methods may involve asymmetric synthesis to produce chiral variants of the compound .

3,3'-Dimethyl-2,2'-bipyridine finds extensive applications in various fields:

  • Coordination Chemistry: It serves as a versatile ligand for forming stable complexes with transition metals, which are used in catalysis and material science.
  • Organic Synthesis: The compound is employed in synthetic pathways for creating complex organic molecules.
  • Research: It is utilized in studies involving photophysical properties and electron transfer processes due to its unique structural features .

Interaction studies involving 3,3'-dimethyl-2,2'-bipyridine primarily focus on its behavior as a ligand in coordination complexes. These studies explore how variations in metal ions affect the stability and reactivity of the resulting complexes. Research has shown that the electronic properties of the methyl substituents can influence ligand field strengths and coordination geometries .

Several compounds share structural similarities with 3,3'-dimethyl-2,2'-bipyridine. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesUnique Aspects
2,2'-BipyridineNo methyl substituentsSimpler structure; lacks enhanced solubility
4,4'-Dimethyl-2,2'-bipyridineMethyl groups at 4,4' positionsDifferent substitution pattern affects properties
2,2'-Bipyridine-4,4'-dicarboxylic acidCarboxylic acid groups instead of methyl groupsDifferent reactivity due to acidic functional groups

The uniqueness of 3,3'-dimethyl-2,2'-bipyridine lies in its specific substitution pattern at the 3 and 3' positions. This configuration imparts distinct chemical and physical properties that enhance its reactivity and solubility compared to other bipyridines .

XLogP3

2.2

Dates

Modify: 2023-07-17

Explore Compound Types